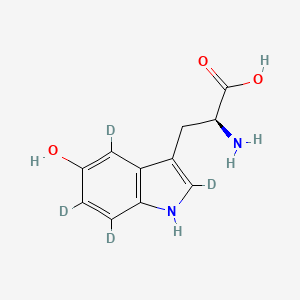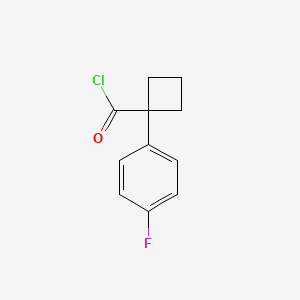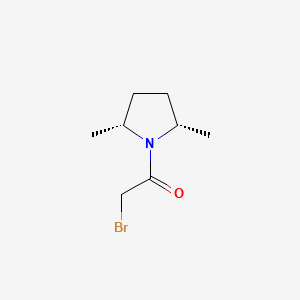![molecular formula C14H28OSi2 B587157 tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane CAS No. 1246816-70-5](/img/structure/B587157.png)
tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane” is a chemical compound that is useful in organic synthesis . It belongs to the organosilicone class of compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular formula of “tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane” is C14H28OSi2. The molecular weight is 268.547.Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is significant as a scaffold in the synthesis of biologically active natural products . Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Aplicaciones Científicas De Investigación
Environmental Pollutant Standards
This compound is used as a stable isotope-labeled standard in environmental studies for the detection of pollutants in air, water, soil, sediment, and food . Its stability and specificity make it ideal for tracking and quantifying the presence of contaminants.
Organic Synthesis
In the field of organic chemistry, this compound serves as a versatile intermediate for the synthesis of various organic molecules . Its reactive groups allow for multiple transformations, which can lead to the creation of complex structures necessary for further chemical studies.
Pharmaceutical Research
The compound’s unique structure is beneficial in pharmaceutical research, where it can be used as an intermediate in the synthesis of drug molecules . Its ability to undergo specific reactions makes it a valuable tool in the development of new medications.
Material Science
Researchers in material science may utilize this compound in the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology . Its properties could be harnessed to create materials with novel features.
Biologically Active Natural Products
The compound is a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B . These products have applications in medicine due to their biological activities, such as anticancer and anti-inflammatory properties.
Analytical Chemistry
In analytical chemistry, this compound could be used to develop new methods for substance detection and quantification . Its unique structure allows for the creation of specific assays that can improve the sensitivity and specificity of analytical techniques.
Agrigenomics
In agrigenomics, the compound may be used to study plant genetics and improve crop resistance to diseases and environmental stress . Its application in this field could lead to advancements in sustainable agriculture and food security.
Biotechnology
The compound’s role in biotechnology could involve the development of new biocatalysts or the modification of biological pathways . Its chemical properties might be exploited to enhance biotechnological processes, leading to more efficient production of bio-based products.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQJCKDBRXHAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747271 |
Source


|
| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |
CAS RN |
1246816-70-5 |
Source


|
| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)





![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

